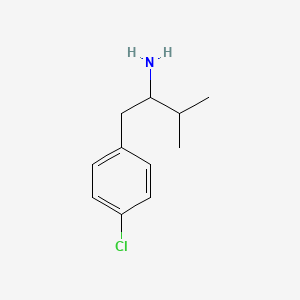

1-(4-Chlorophenyl)-3-methylbutan-2-amine

Overview

Description

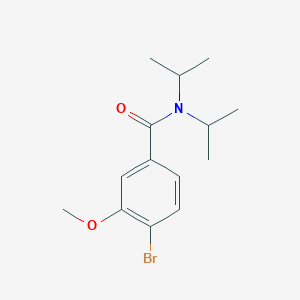

This would typically include the compound’s systematic name, its common names, and its structural formula.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may also include information on the yield and purity of the final product.Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes, including any catalysts required and the conditions under which the reactions occur.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications

Synthesis of Sibutramine and Metabolites Synthesis pathways for Sibutramine and its metabolites, including 1-(4-Chlorophenyl)-3-methylbutan-2-amine, were discussed, detailing key steps like Grignard–reduction reactions and conversion of 4-chlorophenylacetonitrile into 3-hydroxycyclobutanecarbonitrile (Jeffery et al., 1996).

Enzyme Inhibition Research The compound's transformation into irreversible monoamine oxidase-B (MAO-B) inactivators by N-methylation was studied, revealing insights into enzyme adduct formation and the effect of N-methylation on this process (Ding & Silverman, 1993).

Corrosion Inhibition The use of 1-(4-Chlorophenyl)-3-methylbutan-2-amine derivatives as corrosion inhibitors for mild steel in acidic medium was investigated, highlighting their protective film formation and interaction with the steel surface (Boughoues et al., 2020).

Material Chemistry and Catalysis Research on the Ru-catalyzed hydrogenation–decarbonylation of amino acids to primary amines, including 1-(4-Chlorophenyl)-3-methylbutan-2-amine, explored the conversion of amino acids into valuable chemicals, emphasizing the role of reaction parameters and catalyst optimization (Verduyckt et al., 2017).

Molecular Interaction Studies Studies on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including 1-(4-Chlorophenyl)-3-methylbutan-2-amine, were conducted to understand the molecular interactions and equilibrium of these complexes in various solvents (Castaneda et al., 2001).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.

Future Directions

This could involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.

Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less well-known compound, some of this information may not be available. For a more detailed analysis, you may need to consult specialized databases or scientific literature.

properties

IUPAC Name |

1-(4-chlorophenyl)-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJIRICRIUMVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-methylbutan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)

![6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1487473.png)

![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1487477.png)

![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide](/img/structure/B1487482.png)